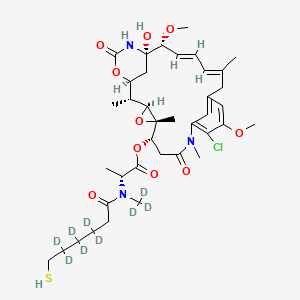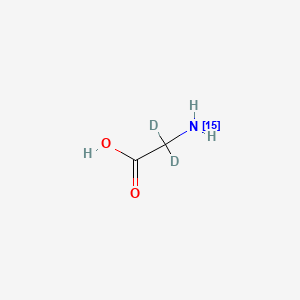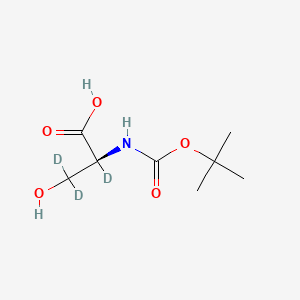
D-Mannose-13C,d-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-13C,d-2 is a labeled analog of D-Mannose, a carbohydrate that plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, including metabolic studies and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C,d-2 involves the incorporation of carbon-13 and deuterium into the D-Mannose molecule. This can be achieved through chemical synthesis or enzymatic conversion. The chemical synthesis route typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the desired isotopes .
Industrial Production Methods
Industrial production of this compound often relies on the availability of isotopically labeled precursors and advanced synthesis techniques. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
D-Mannose-13C,d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield mannose derivatives with different functional groups, while reduction reactions may produce deuterated mannose .
Scientific Research Applications
D-Mannose-13C,d-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and glycosylation processes.
Biology: Helps in studying the role of mannose in cellular processes and protein glycosylation.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urothelium.
Industry: Utilized in the production of isotopically labeled compounds for drug development and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of D-Mannose-13C,d-2 involves its role as a carbohydrate in human metabolism. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections . The compound interacts with bacterial adhesins, preventing them from binding to the host cells .
Comparison with Similar Compounds
Similar Compounds
D-Mannose-13C: A labeled analog of D-Mannose with carbon-13 labeling.
D-Mannose-[1,2-13C2]: Another labeled analog with carbon-13 labeling at specific positions.
D-Mannose-2-13C: A labeled analog with carbon-13 labeling at the second carbon position.
Uniqueness
D-Mannose-13C,d-2 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides additional insights into metabolic pathways and reaction mechanisms, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5?,6-/m1/s1/i3+1,5D |
InChI Key |
GZCGUPFRVQAUEE-IZJYJICASA-N |
Isomeric SMILES |
[2H]C([C@@H]([C@@H](CO)O)O)([13C@@H](C=O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)


![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)






